molecular formula C15H15ClN2O3 B2838447 6-Chloro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide CAS No. 1436251-32-9

6-Chloro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide

Cat. No.: B2838447
CAS No.: 1436251-32-9
M. Wt: 306.75
InChI Key: BQQLDANDNXEFAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-Chloro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a chloro group at the 6-position and a carboxamide group at the 3-position. The nitrogen of the carboxamide group is further substituted with a 2-hydroxy-2-(3-methoxyphenyl)ethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, which is aromatic and planar. The chloro, carboxamide, and 2-hydroxy-2-(3-methoxyphenyl)ethyl substituents would add complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing effects of the chloro and carboxamide groups, as well as the electron-donating effects of the hydroxy and methoxy groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide, hydroxy, and methoxy groups could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Studies

Synthesis of Novel Pyrido and Thieno Derivatives Studies have focused on synthesizing novel pyrido and thieno derivatives to explore their potential applications. For example, the synthesis of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems has been a significant area of research. These compounds are prepared through reactions involving key intermediates, showcasing the diversity in chemical synthesis and the potential for discovering new pharmacologically active compounds (Bakhite, Al‐Sehemi, & Yamada, 2005).

Anticonvulsant Enaminones and Hydrogen Bonding The crystal structures of anticonvulsant enaminones have been determined, revealing insights into their conformation and intermolecular interactions. Such studies are crucial for understanding the relationship between structure and pharmacological activity (Kubicki, Bassyouni, & Codding, 2000).

Antimicrobial and Antiviral Activities

Thio-Substituted Ethyl Nicotinate Derivatives Research has also been conducted on thio-substituted ethyl nicotinate derivatives, leading to the synthesis of compounds with potential antimicrobial activities. This area of study highlights the role of such compounds in developing new treatments for bacterial infections (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Anticancer and Anti-Inflammatory Agents

Pyrazolopyrimidines as Anticancer Agents Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. Such compounds represent a promising area of research for the development of new therapeutic agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Future Directions

Future research could involve synthesizing this compound and studying its physical and chemical properties, as well as its biological activity. This could provide valuable information for the development of new drugs or other useful compounds .

Properties

IUPAC Name

6-chloro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c1-21-12-4-2-3-10(7-12)13(19)9-18-15(20)11-5-6-14(16)17-8-11/h2-8,13,19H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQLDANDNXEFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2=CN=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.